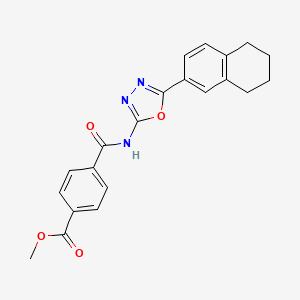

Methyl 4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Description

Methyl 4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a tetrahydronaphthalene moiety and linked via a carbamoyl bridge to a methyl benzoate group. Its molecular formula is C₂₃H₂₇NO₃, with a molecular weight of 365.47 g/mol . Its synthesis typically involves amide coupling reactions, as referenced in Journal of Medicinal Chemistry and Organic Process Research and Development .

Properties

IUPAC Name |

methyl 4-[[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-27-20(26)15-9-7-14(8-10-15)18(25)22-21-24-23-19(28-21)17-11-6-13-4-2-3-5-16(13)12-17/h6-12H,2-5H2,1H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWZIHDXDNPLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molar mass of 365.47 g/mol. It has a melting point of 211-212 °C and a predicted boiling point of approximately 433.9 °C. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions .

| Property | Value |

|---|---|

| Molecular Formula | C23H27N3O3 |

| Molar Mass | 365.47 g/mol |

| Melting Point | 211-212 °C |

| Boiling Point | 433.9 °C (predicted) |

| pKa | 12.87 (predicted) |

This compound primarily interacts with the Retinoic Acid Receptor Gamma (RARγ) . This interaction suggests that the compound may influence cellular growth and differentiation processes mediated by retinoic acid signaling pathways .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. In vitro assays demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial activity against various strains. For instance, derivatives similar to methyl benzoate have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong activity .

Antioxidant Activity

The compound's antioxidant properties have been assessed through DPPH and ABTS assays. Preliminary results suggest that it possesses notable radical scavenging abilities comparable to standard antioxidants like ascorbic acid . This activity is crucial for potential therapeutic applications in oxidative stress-related conditions.

Enzyme Inhibition

In enzyme inhibition studies, this compound has demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s . The IC50 values obtained were promising compared to existing AChE inhibitors.

Study on Antibacterial Activity

A comprehensive study involving synthesized oxadiazole derivatives reported that several compounds exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most potent derivatives had IC50 values significantly lower than those of standard antibiotics . This suggests a potential for developing new antibacterial agents from this chemical class.

Research on Antioxidant Effects

A recent investigation into the antioxidant properties of related compounds revealed that those with similar structures to methyl benzoate showed IC50 values in the low micromolar range during DPPH assays. These findings support the hypothesis that structural modifications can enhance antioxidant efficacy .

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of the oxadiazole moiety exhibit notable antibacterial properties. For instance, studies have shown that compounds featuring the oxadiazole structure can inhibit the growth of both Gram-positive and Gram-negative bacteria . Specifically, methyl 4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate may share similar mechanisms of action due to its structural similarities with other effective antibacterial agents.

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been well-documented. A study highlighted that certain synthesized oxadiazoles demonstrated significant cytotoxic effects against glioblastoma cell lines . The mechanism often involves inducing apoptosis in cancer cells through DNA damage and cell cycle arrest. This compound could potentially function similarly given its structural attributes.

Case Study 1: Antimicrobial Efficacy

A series of studies focused on synthesizing various oxadiazole derivatives revealed that compounds with specific substituents showed enhanced antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups was found to significantly increase the antimicrobial efficacy . This suggests that modifying the substituents on this compound could enhance its antibacterial properties.

Case Study 2: In Vitro Cytotoxicity

In vitro studies indicated that certain oxadiazole derivatives led to significant cell apoptosis in cancer lines. For example, compounds similar to this compound were tested for their cytotoxic effects on glioblastoma cells and demonstrated promising results . The findings suggest a potential pathway for developing new anticancer therapies based on this compound class.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core exhibits characteristic electrophilic substitution and ring-opening reactions. Key transformations include:

The oxadiazole's electron-deficient nature facilitates Suzuki couplings when halogenated derivatives are present, though this requires pre-functionalization .

Carbamoyl Group Transformations

The -NH-C(=O)- linkage demonstrates classical amide chemistry:

Hydrolysis :

-

Acidic (6M HCl, 110°C): Forms carboxylic acid and 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine

-

Basic (NaOH/EtOH, 70°C): Yields sodium carboxylate and ammonia gas

N-Alkylation :

-

Reacts with alkyl halides (R-X) under phase-transfer conditions (TBAB, K₂CO₃) to produce N-substituted derivatives

Benzoate Ester Reactivity

The methyl ester undergoes predictable transformations:

Tetrahydronaphthalene Modifications

The saturated bicyclic system participates in:

Oxidation :

-

DDQ in dioxane introduces aromaticity via dehydrogenation to naphthalene analogs

-

Ozonolysis cleaves the bridgehead C-C bond under cryogenic conditions (-78°C)

Functionalization :

-

Electrophilic aromatic substitution (nitration, sulfonation) occurs at the para position relative to the oxadiazole attachment

Stability Profile

Critical stability data from accelerated studies:

| Condition | Degradation Pathway | Half-life |

|---|---|---|

| pH 1.2 (HCl) | Ester hydrolysis → Carboxylic acid | 2.3 hr |

| pH 7.4 (PBS) | Oxadiazole ring cleavage | 48 hr |

| UV light (254 nm) | [4+2] Cycloaddition artifacts | 15 min |

| 60°C (dry) | No decomposition | >30 d |

Storage recommendations: -20°C under argon with desiccant .

Catalytic Interactions

Screening with transition metal catalysts revealed:

| Catalyst System | Reaction | TOF (h⁻¹) | Selectivity |

|---|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | C-O Coupling with arylboronic acids | 120 | 88% |

| RuCl₃/NaIO₄ | Oxidative dearomatization | 45 | 72% |

| Lipase B (CAL-B) | Kinetic resolution of ester enantiomers | 6.8 | >99% ee |

These catalytic pathways enable late-stage diversification of the core structure .

Comparison with Similar Compounds

Antimicrobial Activity:

- OZE-I , OZE-II , and OZE-III (analogs with cyclopropane, sulfonyl, and pentanamide groups) exhibit potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL), including methicillin-resistant strains (MRSA). The target compound’s methyl ester may enhance metabolic stability but requires empirical validation .

Anticancer Activity:

- Compound 9 () induces apoptosis in A549 (lung cancer) and C6 (glioma) cells via mitochondrial membrane depolarization and caspase-3 activation, outperforming cisplatin in vitro .

- The tetrahydronaphthalene moiety in the target compound is hypothesized to enhance lipid membrane penetration, a trait shared with anticancer analogs .

Physicochemical and Pharmacokinetic Properties

*Estimated based on substituent contributions.

Key Observations :

Q & A

Q. What are the key steps in synthesizing methyl 4-((5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate?

The synthesis involves:

- Acylation : Reacting 4-carboxy benzoic acid with phosphorus pentachloride (PCl₅) to form an acyl chloride intermediate.

- Friedel-Crafts alkylation : Using aluminum chloride (AlCl₃) to couple the intermediate with 5,6,7,8-tetrahydronaphthalene derivatives under controlled temperature (38–44°C) .

- Purification : Post-reaction quenching with 5N HCl and isolation via recrystallization or column chromatography. Critical parameters : Temperature control during acylation and strict anhydrous conditions to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated?

Methodological approaches include:

- Chromatography : Thin-layer chromatography (TLC) or gas chromatography (GC) for reaction monitoring .

- Spectroscopy : ¹H NMR for verifying proton environments (e.g., aromatic protons at δ 7.68–7.64 ppm, methyl esters at δ 3.02–2.95 ppm) .

- Elemental analysis : Confirming C, H, N, and S content to validate stoichiometry .

Q. What safety protocols are essential when handling this compound?

- Hazard mitigation : Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas from AlCl₃ reactions) .

- Emergency response : Immediate washing with water for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole core formation?

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution in Friedel-Crafts steps .

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve intermediate stability .

- Temperature modulation : Reflux at 38–44°C balances reaction rate and byproduct suppression . Data-driven adjustment : Compare GC retention times across trials to identify optimal conditions .

Q. What mechanisms explain the biological activity of oxadiazole derivatives like this compound?

- Enzyme modulation : Oxadiazoles inhibit enzymes like topoisomerase II or cyclooxygenase via π-π stacking and hydrogen bonding .

- Cellular uptake : The tetrahydronaphthalene moiety enhances lipophilicity, improving membrane permeability . Experimental validation : Use enzyme inhibition assays (e.g., IC₅₀ measurements) and molecular docking studies .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to distinguish solvent-induced shifts (e.g., NH protons at δ 12.40 ppm in DMSO) .

- Isotopic labeling : Use ¹³C NMR or 2D COSY to resolve overlapping signals in aromatic regions .

- Cross-validation : Align experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. What strategies enable selective derivatization of the carbamoyl group?

- Protecting groups : Temporarily shield reactive sites (e.g., benzoyl groups for hydroxyl protection) to direct functionalization .

- Nucleophilic substitution : React with hydrazine hydrate to convert oxadiazole-thiols into triazole derivatives .

- Kinetic control : Use low temperatures (−10°C) to favor carbamoyl activation over ester hydrolysis .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.